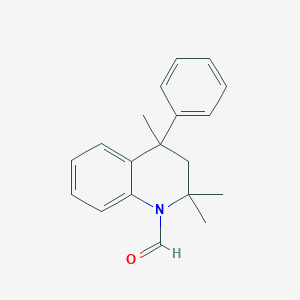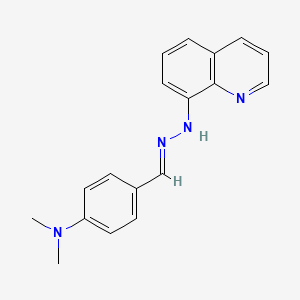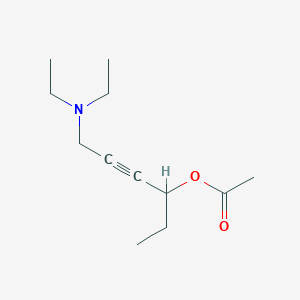
2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde
Vue d'ensemble
Description
2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde, also known as TPD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TPD is a derivative of quinoline, a heterocyclic aromatic compound, and is commonly used as a fluorescent material in organic light-emitting diodes (OLEDs) and other optoelectronic devices. In
Applications De Recherche Scientifique
2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde has numerous applications in scientific research, particularly in the field of optoelectronics. As a fluorescent material, 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde is used in OLEDs, which are increasingly being used in electronic displays and lighting due to their high efficiency and low power consumption. 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde has also been used as a sensor for detecting metal ions and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde as a fluorescent material is based on its ability to absorb light and emit it at a different wavelength. This process, known as fluorescence, occurs when the electrons in 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde are excited by a photon of light and jump to a higher energy level. When these electrons return to their original energy level, they emit a photon of light at a longer wavelength than the absorbed photon, resulting in fluorescence.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde, as it is primarily used in optoelectronics and not for medicinal purposes. However, studies have shown that 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde is non-toxic and has low cytotoxicity, making it a safe material for use in electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde is its high efficiency as a fluorescent material, which makes it ideal for use in OLEDs and other optoelectronic devices. 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde is also easy to synthesize and has a relatively low cost. However, 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde has limitations in terms of its stability and solubility, which can affect its performance in certain applications.
Orientations Futures
There are numerous future directions for research on 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde, particularly in the field of optoelectronics. One area of focus is improving the stability and solubility of 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde to enhance its performance in electronic devices. Another area of research is exploring the use of 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde as a sensor for detecting other types of molecules, such as gases or biomolecules. Additionally, 2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinecarbaldehyde could be used as a catalyst in other types of organic synthesis reactions.
Propriétés
IUPAC Name |
2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-18(2)13-19(3,15-9-5-4-6-10-15)16-11-7-8-12-17(16)20(18)14-21/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXDDTWLTUGQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C=O)(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-bromo-2-furyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838237.png)
![3',5'-bis(4-iodophenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B3838241.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838257.png)

![3-(4-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838275.png)

![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B3838296.png)
![3-(4-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838304.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3838306.png)
![3-(5-bromo-2-furyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838313.png)

![3-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838340.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B3838341.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3838346.png)